![molecular formula C8H16O B1467899 [1-(2-Methylpropyl)cyclopropyl]methanol CAS No. 1480105-32-5](/img/structure/B1467899.png)
[1-(2-Methylpropyl)cyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(2-Methylpropyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C8H16O . It is also known as Cyclopropanemethanol .
Molecular Structure Analysis
The molecular structure of “[1-(2-Methylpropyl)cyclopropyl]methanol” can be represented by the SMILES string OCC1CC1 . The InChI key for this compound is GUDMZGLFZNLYEY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Cyclopropyl groups, such as the one in “[1-(2-Methylpropyl)cyclopropyl]methanol”, are typically produced in a cyclopropanation reaction . They are highly strained due to the unfavored bond angles (60°), making them good donors in hyperconjugation, resulting in a considerable stabilization of carbocations .
Physical And Chemical Properties Analysis
“[1-(2-Methylpropyl)cyclopropyl]methanol” has a molecular weight of 128.21 . The compound has a refractive index of n20/D 1.431 (lit.) and a density of 0.89 g/mL at 25 °C (lit.) .
Scientific Research Applications
Photochemistry and Photophysics
“[1-(2-Methylpropyl)cyclopropyl]methanol” may have potential applications in the field of photochemistry and photophysics . This branch of chemistry deals with the chemical reactions, properties, and mechanisms that result from the absorption of light. The compound could be involved in the study of the formation, properties, and reactivity of excited states of molecules, which are crucial for understanding processes like photosynthesis, photomedicine, and solar energy conversion .
Mass Spectrometry in Clinical Research
In clinical research, mass spectrometry is a powerful tool for the identification and quantification of molecules in complex mixtures. “[1-(2-Methylpropyl)cyclopropyl]methanol” could be used as a standard or reagent in mass spectrometry to help verify the presence of specific proteins or metabolites of clinical interest. This application is vital for advancing translational research and developing personalized medicine .
Safety and Hazards
The safety data sheet for methanol, a related compound, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs and is harmful if inhaled . It’s important to handle “[1-(2-Methylpropyl)cyclopropyl]methanol” with care, using appropriate safety measures.
properties
IUPAC Name |
[1-(2-methylpropyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(6-9)3-4-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPABQBCGEKNMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


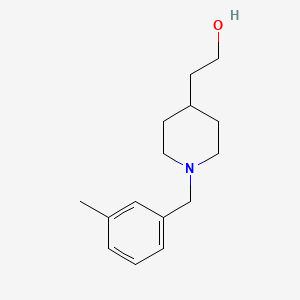

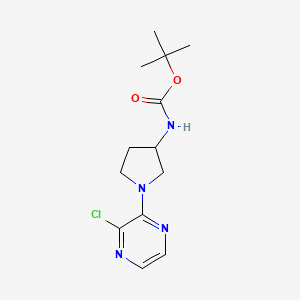
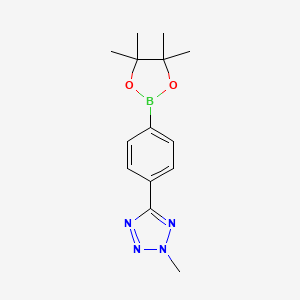
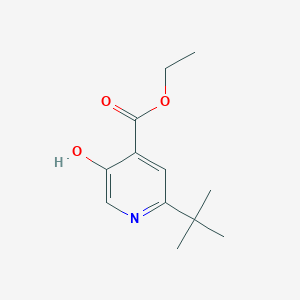

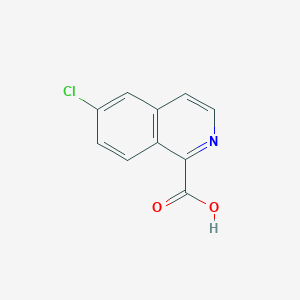
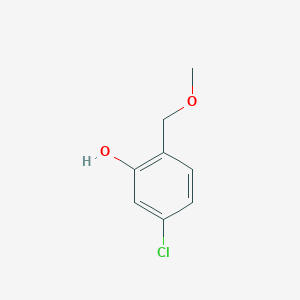


![[(trans-4-Aminocyclohexyl)methyl][(methylethyl)sulfonyl]amine](/img/structure/B1467832.png)

amine](/img/structure/B1467838.png)